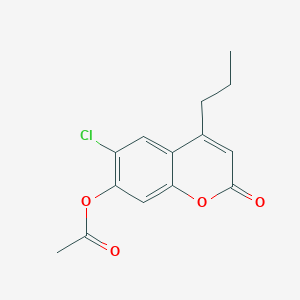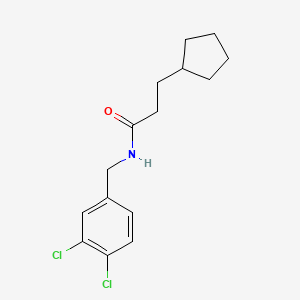
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate, also known as CPO, is a synthetic compound that belongs to the family of coumarin derivatives. It has shown promising results in various scientific research applications due to its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the production of reactive oxygen species (ROS) by inhibiting the activity of NADPH oxidase. This compound has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. This compound has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. It also reduces the production of nitric oxide (NO), which is involved in inflammation and oxidative stress. This compound has been found to increase the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipocyte differentiation and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in large quantities with high purity. This compound has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. It also has low bioavailability, which makes it difficult to deliver to target tissues.
Direcciones Futuras
There are several future directions for the research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate. One of the promising areas is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular targets and signaling pathways of this compound can provide insights into its biological activities and help in the development of more potent derivatives. Finally, the use of this compound in combination with other drugs or therapies can be explored to enhance its efficacy and reduce side effects.
Métodos De Síntesis
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of 4-propylcoumarin-3-carboxylic acid with acetic anhydride and phosphorus pentachloride. The reaction takes place at room temperature and the yield of this compound is around 80%. The structure of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anticancer, antifungal, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. It also has antifungal activity against Candida albicans and Aspergillus fumigatus. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Propiedades
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-3-4-9-5-14(17)19-12-7-13(18-8(2)16)11(15)6-10(9)12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOVUOBWQYYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)